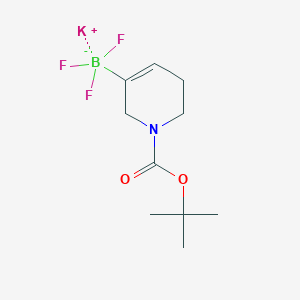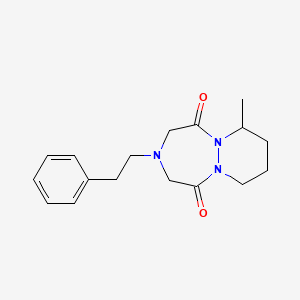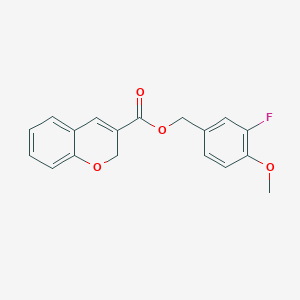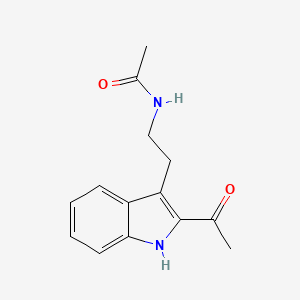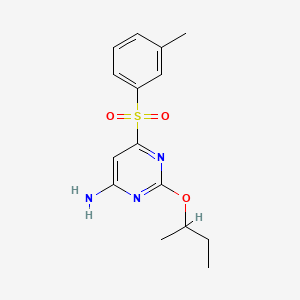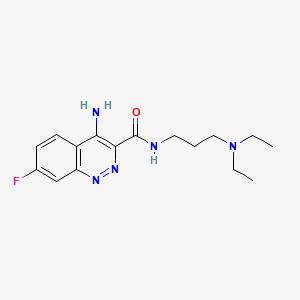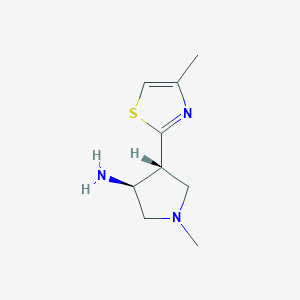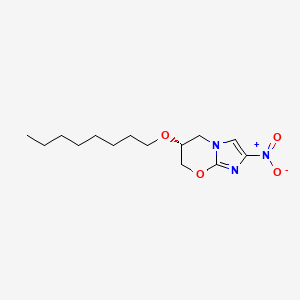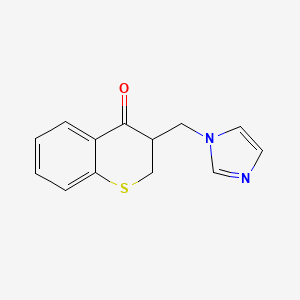
3-(1H-imidazol-1-yl-methyl)-thiochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one is a heterocyclic compound that features both an imidazole and a thiochromanone moiety. The imidazole ring is known for its presence in many biologically active molecules, while the thiochromanone structure is a sulfur-containing analog of chromanone, which is found in various natural products and synthetic compounds. This combination of structures makes 3-((1H-imidazol-1-yl)methyl)thiochroman-4-one an interesting compound for research in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-imidazol-1-yl)methyl)thiochroman-4-one typically involves the formation of the imidazole ring followed by its attachment to the thiochromanone structure. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromanone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiochromanone can be reduced to form alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-((1H-imidazol-1-yl)methyl)thiochroman-4-one is not fully understood. it is believed to interact with various molecular targets due to the presence of the imidazole ring, which can bind to metal ions and participate in hydrogen bonding. These interactions can affect biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: Such as metronidazole and clotrimazole, which are used as antimicrobial agents.
Thiochromanone derivatives: Similar sulfur-containing compounds that may have different biological activities.
Uniqueness
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one is unique due to its combination of an imidazole ring and a thiochromanone structure. This dual functionality allows it to participate in a wide range of chemical reactions and potentially exhibit diverse biological activities .
Properties
CAS No. |
95987-25-0 |
|---|---|
Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-(imidazol-1-ylmethyl)-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C13H12N2OS/c16-13-10(7-15-6-5-14-9-15)8-17-12-4-2-1-3-11(12)13/h1-6,9-10H,7-8H2 |
InChI Key |
OUMPSXXAQIXQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2S1)CN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


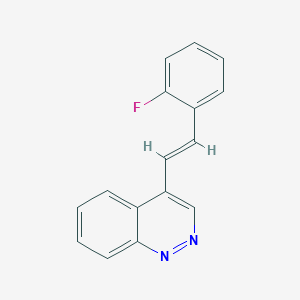
![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12929290.png)
